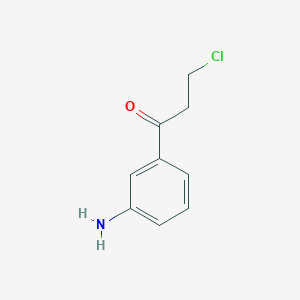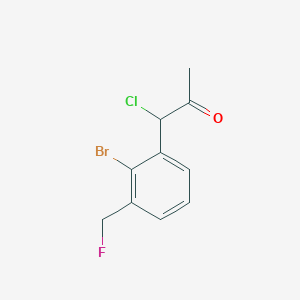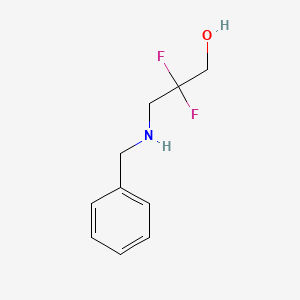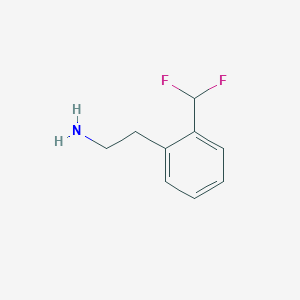
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of organic molecules .
Métodos De Preparación
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 3,4-bis(trifluoromethylthio)benzene with propan-2-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function . The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Comparación Con Compuestos Similares
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1,3-Bis(4-(tert-butyl)phenyl)propan-2-one: This compound has tert-butyl groups instead of trifluoromethylthio groups, leading to different chemical properties and reactivity.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: This compound contains cyano and trifluoromethyl groups, which also impact its chemical behavior.
Propiedades
Fórmula molecular |
C11H8F6OS2 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
Clave InChI |
YRAPJLCZUJAGRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)











